molecular formula C20H13Cl4F3N4O B5001226 3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B5001226
M. Wt: 524.1 g/mol
InChI Key: SBGLAUOXCBATJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its multiple halogen substitutions and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of various substituents through halogenation and other functional group transformations. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the selection of cost-effective raw materials and the implementation of environmentally friendly practices.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove certain substituents or alter the oxidation state of the compound.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium iodide in acetone (Finkelstein reaction) or silver nitrate in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s halogenated structure allows it to form strong interactions with its targets, enhancing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-CHLORO-5-(4-CHLOROPHENYL)-N-(2,4-DICHLOROPHENYL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE
  • 2,4,6-Trichlorophenol
  • 4-Chlorobenzophenone

Uniqueness

Compared to similar compounds, this compound stands out due to its highly substituted structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions and stability.

Properties

IUPAC Name

3-chloro-5-(4-chlorophenyl)-N-(2,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl4F3N4O/c21-10-3-1-9(2-4-10)14-8-15(20(25,26)27)31-18(28-14)16(24)17(30-31)19(32)29-13-6-5-11(22)7-12(13)23/h1-7,14-15,28H,8H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBGLAUOXCBATJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(C(=NN2C1C(F)(F)F)C(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl4F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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